Dodecanoic acid-1-13C
Overview
Description
Dodecanoic acid-1-13C, also known as Lauric acid-1-13C, is a product in the category of SIL Fatty Acids and Esters . It has a linear formula of CH3(CH2)10^13CO2H and a molecular weight of 201.31 . It is a white solid with the characteristic of fatty acids .
Synthesis Analysis
Lauric acid-1-13C is a carbon 13 labeled form of a saturated fatty acid found in coconut milk, coconut oil, laurel oil, and palm kernel oil, as well as in human breast milk and other animal milks . It is used in the production of personal care products via the salt sodium laurate .
Molecular Structure Analysis
The linear formula of Dodecanoic acid-1-13C is CH3(CH2)10^13CO2H . The molecular weight is 201.31 .
Chemical Reactions Analysis
Dodecanoic acid-1-13C can undergo a ketonic decarboxylation reaction, which is base-catalyzed . This reaction has gained significant attention in recent years as a pathway to reduce the oxygen content within biomass-derived oils and to produce sustainable ketones .
Physical And Chemical Properties Analysis
Dodecanoic acid-1-13C is a solid with a boiling point of 225 °C/100 mmHg and a melting point of 44-46 °C .
Scientific Research Applications
Thermal Energy Storage
Dodecanoic acid has been explored as a promising phase-change material for thermal energy storage, particularly in solar thermal applications. The melting transition of dodecanoic acid suggests its potential use in latent heat energy storage systems (Desgrosseilliers et al., 2013).
Hepatic Metabolism Studies
Studies using NMR spectroscopic techniques have investigated the hepatic metabolism of dodecanoic acid derivatives. These studies provide insights into the beta-oxidation pathway and metabolic products of medium-chain dicarboxylic acids in the liver (Cerdán et al., 1988).
Synthesis of Labeled Compounds
Dodecanoic acid has been used in the synthesis of labeled compounds, such as [1,2,3,4,5-13C5] palmitic acid, which are crucial for biochemical and pharmaceutical research (Yuan & Ajami, 1984).
Hydrophobic Particle Synthesis
Research has shown that dodecanoic acid can be used to induce the nucleation and growth of hydrophobic calcium carbonate particles, a process valuable in materials science (Wang et al., 2010).
Biotransformation and Enzyme Engineering
Dodecanoic acid has been utilized in studies focusing on the biotransformation of fatty derivatives and the engineering of enzymes for improved hydroxylation activity, significant in biotechnology and pharmaceutical industries (Park et al., 2022).
Agricultural Applications
Research has explored the impact of dodecanoic acid on the behavior of aphids and the spread of viruses in crops, such as sugar beets. This has implications for pest control and agriculture (Herrbach, 1987).
Rubber Industry Applications
Dodecanoic acid is also significant in the rubber industry, particularly in the crosslinking of epoxidized natural rubber, a process critical for improving material properties (Pire et al., 2012).
Safety And Hazards
Dodecanoic acid-1-13C is classified as causing serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Relevant Papers
A series of dodecanoic acid derivatives were synthesized and evaluated for in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . This research could potentially guide future studies on the antimicrobial properties of Dodecanoic acid-1-13C and its derivatives.
properties
IUPAC Name |
(113C)dodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-HNHCFKFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481363 | |
Record name | Lauric acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanoic acid-1-13C | |
CAS RN |
93639-08-8 | |
Record name | Lauric acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauric-1-13C acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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